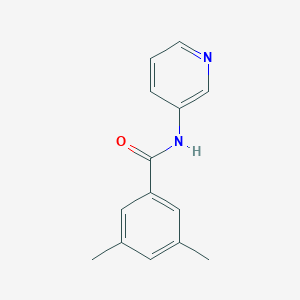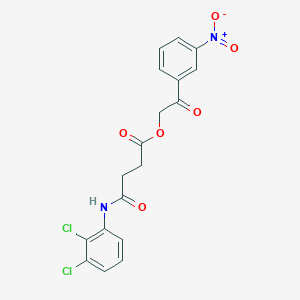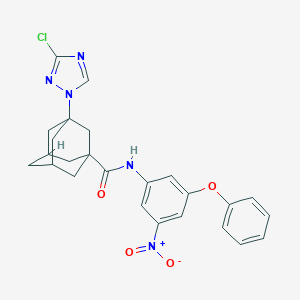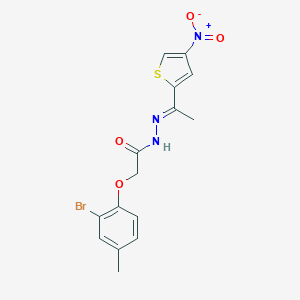
3,5-Dimethyl-N-pyridin-3-yl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-N-pyridin-3-yl-benzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
3,5-Dimethyl-N-pyridin-3-yl-benzamide acts as a partial agonist of nAChRs, specifically the α7 subtype, which is highly expressed in the brain. Activation of α7 nAChRs has been shown to improve cognitive function, reduce inflammation, and alleviate pain. 3,5-Dimethyl-N-pyridin-3-yl-benzamide also has a high affinity for the α4β2 nAChR subtype, which is involved in nicotine addiction.
Biochemical and Physiological Effects
3,5-Dimethyl-N-pyridin-3-yl-benzamide has been shown to have various biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and increasing the release of neurotransmitters such as dopamine and acetylcholine. 3,5-Dimethyl-N-pyridin-3-yl-benzamide can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, 3,5-Dimethyl-N-pyridin-3-yl-benzamide can alleviate pain by activating nAChRs in the spinal cord and reducing the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dimethyl-N-pyridin-3-yl-benzamide has several advantages for lab experiments, including its high selectivity for nAChRs and its ability to cross the blood-brain barrier. However, 3,5-Dimethyl-N-pyridin-3-yl-benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dose selection and administration are necessary to avoid toxicity and ensure accurate results in lab experiments.
Orientations Futures
Several future directions for research on 3,5-Dimethyl-N-pyridin-3-yl-benzamide include investigating its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to determine the optimal dose and administration route for 3,5-Dimethyl-N-pyridin-3-yl-benzamide in various therapeutic applications. Finally, the development of more efficient synthesis methods for 3,5-Dimethyl-N-pyridin-3-yl-benzamide could facilitate its widespread use in research and potential clinical applications.
Conclusion
In conclusion, 3,5-Dimethyl-N-pyridin-3-yl-benzamide is a compound that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves activation of nAChRs, which are involved in cognitive function, inflammation, and pain management. 3,5-Dimethyl-N-pyridin-3-yl-benzamide has several advantages for lab experiments, but also has some limitations that must be carefully considered. Future research on 3,5-Dimethyl-N-pyridin-3-yl-benzamide could lead to the development of new treatments for several diseases and improve our understanding of the role of nAChRs in health and disease.
Méthodes De Synthèse
3,5-Dimethyl-N-pyridin-3-yl-benzamide can be synthesized through a multistep process involving the reaction of 3,5-dimethylpyridine with benzoyl chloride, followed by reduction and acetylation. The final product is obtained through purification and crystallization techniques. The synthesis of 3,5-Dimethyl-N-pyridin-3-yl-benzamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3,5-Dimethyl-N-pyridin-3-yl-benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and pain management. It has been shown to improve cognitive function, reduce inflammation, and alleviate pain in animal models. 3,5-Dimethyl-N-pyridin-3-yl-benzamide has also been investigated for its potential use in smoking cessation therapy, as it can activate nAChRs in the brain, which are involved in nicotine addiction.
Propriétés
Nom du produit |
3,5-Dimethyl-N-pyridin-3-yl-benzamide |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3,5-dimethyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-10-6-11(2)8-12(7-10)14(17)16-13-4-3-5-15-9-13/h3-9H,1-2H3,(H,16,17) |
Clé InChI |
VVRRCIVKIJIALN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C |
SMILES canonique |
CC1=CC(=CC(=C1)C(=O)NC2=CN=CC=C2)C |
Solubilité |
33.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B269707.png)
![2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B269708.png)
![(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B269709.png)

![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)
![Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269718.png)
![4-chloro-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B269719.png)
![1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B269720.png)


![4-[2-[(E)-indol-3-ylidenemethyl]hydrazinyl]-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B269725.png)
![Ethyl 6-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269729.png)
![8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B269730.png)
![2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid](/img/structure/B269731.png)